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molecular formula C8H7N3 B8357823 Azidostyrene

Azidostyrene

Cat. No. B8357823
M. Wt: 145.16 g/mol
InChI Key: DDOSYAJVNWEFNC-UHFFFAOYSA-N
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Patent
US07994311B2

Procedure details

In the copper binding embodiment of the invention, the chemosensor, (12), comprises 8-HQ moiety as a binding site and BODIPY as a reporting group. (10) was prepared from styrene by bromination, conversion to the bromoazide which was eliminated to give azidostyrene; on heating (10) was isolated. (11) was synthesized by (10)'s reaction with methoxytetralone in the presence of NaH. In a one-pot three-step conversion, 8-HQ-2-carbaldehyde was condensed with pyrrole (11) to afford the dipyromethane which was oxidized to the dipyrromethene and reaction with BF3-OEt2 gave chemosensor (12) (FIG. 12, Scheme 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B-]1(F)(F)[N+:9]2=[CH:10][CH:11]=[CH:12][C:8]2=[CH:7][C:6]2N1C=[CH:4][CH:5]=2.C=CC1C=CC=CC=1.Br[N:24]=[N+:25]=[N-]>[Cu]>[N:9]([CH:10]=[CH:11][C:12]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[N+:24]=[N-:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N(=[N+]=[N-])C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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